

# The Discovery and Development of CTX-0294885: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | CTX-0294885 |           |
| Cat. No.:            | B612119     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor, identified as a bis-anilino pyrimidine. Initially developed as a research tool, it has proven to be a powerful affinity reagent for the comprehensive analysis of the human kinome. This technical guide provides an in-depth overview of the discovery, development, and application of CTX-0294885, with a focus on its use in mass spectrometry-based kinome profiling. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its application in kinase-centric research, including in fields such as oncology, inflammation, and diabetes.

#### Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The development of selective and potent kinase inhibitors has revolutionized the treatment of several malignancies. However, a comprehensive understanding of the complex signaling networks governed by kinases remains a significant challenge.

To address this, chemical proteomics tools have been developed to enable the large-scale profiling of the kinome. A key strategy involves the use of broad-spectrum kinase inhibitors as



affinity reagents to enrich kinases from complex biological samples for subsequent identification and quantification by mass spectrometry. While several such reagents exist, they often lack the breadth of coverage to capture the entire expressed kinome.

**CTX-0294885** was developed to overcome this limitation. It is a bis-anilino pyrimidine that exhibits inhibitory activity against a wide range of kinases.[1] Its unique properties, particularly its ability to capture members of the AKT family, which were previously difficult to enrich, make it a valuable tool for in-depth kinome analysis.[1][2] This guide details the technical aspects of **CTX-0294885**, from its discovery to its application in cutting-edge proteomics workflows.

# **Discovery and Development**

**CTX-0294885** was identified through the chemical modification of TAE-226, an inhibitor of focal adhesion kinase (FAK). Researchers discovered that removal of a specific methyl ether group from TAE-226 derivatives resulted in compounds with surprisingly broad-spectrum kinase inhibitory activity. Further optimization of these analogs led to the synthesis of **CTX-0294885**.

The development of **CTX-0294885** as a research tool focused on its application in chemical proteomics. To this end, it was covalently immobilized on a solid support to create an affinity chromatography reagent. Specifically, **CTX-0294885** was coupled to ECH-Sepharose 4B beads via carbodiimide chemistry, creating a stable and effective tool for the enrichment of kinases from cell and tissue lysates.[3]

Chemical and Physical Properties of CTX-0294885

| Property         | Value                              |
|------------------|------------------------------------|
| Chemical Formula | C22H24CIN7O                        |
| Molecular Weight | 437.93 g/mol                       |
| CAS Number       | 1439934-41-4                       |
| Appearance       | Light yellow to green-yellow solid |
| Class            | Bis-anilino pyrimidine             |

# **Mechanism of Action and Kinase Selectivity**



**CTX-0294885** functions as a broad-spectrum, ATP-competitive kinase inhibitor. Its chemical structure allows it to bind to the ATP-binding pocket of a wide variety of kinases, thereby inhibiting their enzymatic activity. The selectivity of **CTX-0294885** has been profiled using in vitro kinase assays and, more extensively, through its use as a capture reagent in kinome profiling experiments.

An initial in vitro screen demonstrated potent inhibitory activity against several kinases, as summarized in the table below.

Table 1: In Vitro Inhibitory Activity of CTX-0294885 against a Panel of Kinases

| Kinase          | IC50 (nM) |
|-----------------|-----------|
| FLT3            | 1         |
| Src             | 2         |
| JAK2            | 3         |
| FAK             | 4         |
| Aurora Kinase A | 18        |
| JAK3            | 28        |
| VEGFR3          | 3         |

The true power of **CTX-0294885** lies in its broad selectivity when used as an affinity reagent. In a landmark study using the human basal breast cancer cell line MDA-MB-231, **CTX-0294885**-coupled beads successfully captured 235 protein kinases.[1][2] This represents a significant portion of the expressed kinome in these cells.

A key advantage of **CTX-0294885** over other broad-spectrum kinase inhibitors is its ability to capture all members of the AKT kinase family (AKT1, AKT2, and AKT3).[2][4] These kinases are central nodes in cell survival and proliferation pathways and are frequently dysregulated in cancer. The comprehensive capture of the AKT family by **CTX-0294885** provides a unique opportunity to study the intricacies of this critical signaling pathway.



When used in combination with other established broad-spectrum kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, demonstrating the complementary nature of these reagents and providing the largest kinome coverage from a single cell line reported to date.[1][2]

# **Experimental Protocols**

The following sections provide detailed protocols for the use of **CTX-0294885** in kinome profiling experiments.

#### Preparation of CTX-0294885-Coupled Affinity Beads

**CTX-0294885** is coupled to a solid support for use in affinity purification. The following protocol describes the coupling of **CTX-0294885** to ECH-Sepharose 4B beads.

- Materials:
  - CTX-0294885
  - ECH-Sepharose 4B beads (or similar carboxyl-functionalized agarose beads)
  - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
  - N-Hydroxysuccinimide (NHS)
  - o 2-(N-morpholino)ethanesulfonic acid (MES) buffer
  - Ethanolamine
  - Dimethylformamide (DMF)
  - Wash buffers (e.g., PBS, high salt buffer)
- Procedure:
  - 1. Wash the ECH-Sepharose 4B beads with water and then with a 50% DMF/water solution.
  - Dissolve CTX-0294885 in DMF.



- 3. Activate the carboxyl groups on the Sepharose beads by incubating with EDC and NHS in MES buffer.
- 4. Add the dissolved **CTX-0294885** to the activated beads and incubate to allow for covalent coupling.
- 5. Quench any unreacted active esters by adding ethanolamine.
- 6. Thoroughly wash the beads with DMF, followed by high salt buffer and PBS to remove any uncoupled inhibitor and by-products.
- 7. Store the **CTX-0294885**-coupled beads in a suitable buffer (e.g., PBS with a preservative) at 4°C.

## **Kinome Enrichment from Cell Lysates**

This protocol describes the enrichment of kinases from cell lysates using **CTX-0294885**-coupled beads.

- Cell Lysis:
  - 1. Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.
  - 2. Wash the cells with ice-cold PBS.
  - 3. Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ protease inhibitor cocktail, PhosSTOP™ phosphatase inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4).
  - 4. Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.
  - 5. Determine the protein concentration of the supernatant.
- · Affinity Purification:
  - Equilibrate the CTX-0294885-coupled beads with the cell lysis buffer.



- 2. Incubate the cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.
- 3. Wash the beads extensively with lysis buffer, followed by washes with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) and a final wash with a low-salt buffer to remove non-specifically bound proteins.
- Elution and Sample Preparation for Mass Spectrometry:
  - 1. Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 6.8).
  - 2. Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
  - 3. Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform an in-solution trypsin digestion.
  - 4. Desalt the resulting peptides using a C18 StageTip or equivalent.

# **Phosphopeptide Enrichment (Optional)**

To specifically analyze the phosphorylation status of the enriched kinases, an additional phosphopeptide enrichment step can be performed.

- Following trypsin digestion and desalting of the eluted kinases, the peptide mixture can be subjected to phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
- Elute the enriched phosphopeptides and desalt them prior to mass spectrometry analysis.

## LC-MS/MS Analysis

The following are general parameters for the analysis of the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC System: A nano-flow HPLC system.



- Column: A C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.
- Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., LTQ Orbitrap Velos, Q Exactive).
- Data Acquisition: Data-dependent acquisition (DDA) mode, with a survey scan in the
  Orbitrap and fragmentation of the most intense precursor ions in the linear ion trap or via
  HCD.
- Search Parameters:
  - Database: A human protein database (e.g., UniProt/Swiss-Prot).
  - Enzyme: Trypsin.
  - Fixed Modification: Carbamidomethyl (C).
  - Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).
  - Mass Tolerances: Appropriate for the instrument used (e.g., 20 ppm for precursor ions and 0.5 Da for fragment ions).
  - False Discovery Rate (FDR): 1% at both the peptide and protein level.

## **Quantitative Data**

The use of **CTX-0294885** in kinome profiling has generated a wealth of quantitative data. The full list of identified kinases and phosphosites from the study by Zhang et al. (2013) is available in the ProteomeXchange repository under the identifier PXD000239. The tables below summarize the key findings from this study.

Table 2: Summary of Kinases Identified from MDA-MB-231 Cells



| Affinity Reagent(s)                              | Number of Identified<br>Kinases | Key Findings                                             |
|--------------------------------------------------|---------------------------------|----------------------------------------------------------|
| CTX-0294885                                      | 235                             | Includes all members of the AKT family.                  |
| CTX-0294885 + Purvalanol B<br>+ SU6668 + VI16832 | 261                             | Largest kinome coverage from a single cell line to date. |

Table 3: Summary of Phosphorylation Sites Identified from MDA-MB-231 Cells

| Enrichment Strategy                                                          | Number of Identified<br>Kinases with<br>Phosphosites | Total Number of High-<br>Confidence Phosphosites |
|------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|
| Kinase enrichment with four inhibitors followed by phosphopeptide enrichment | 183                                                  | 799                                              |

The 799 identified phosphosites include previously unreported phosphorylation sites on several kinases, such as BMP2K, MELK, HIPK2, and PRKDC, highlighting the power of this approach for discovering novel regulatory sites.[1][2]

#### **Visualizations**

The following diagrams illustrate the experimental workflow and a key signaling pathway that can be investigated using **CTX-0294885**.





Click to download full resolution via product page

**Figure 1:** Experimental workflow for kinome profiling using **CTX-0294885**.





Click to download full resolution via product page

Figure 2: The PI3K/AKT signaling pathway, a key pathway captured by CTX-0294885.



#### Conclusion

CTX-0294885 represents a significant advancement in the field of chemical proteomics and kinome analysis. Its broad selectivity, coupled with its unique ability to capture the entire AKT kinase family, makes it an invaluable tool for researchers seeking to unravel the complexities of kinase signaling networks. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful reagent for a wide range of applications, from basic research into cell signaling to the identification of novel therapeutic targets and the elucidation of drug mechanisms of action. As our understanding of the kinome continues to grow, tools like CTX-0294885 will undoubtedly play a crucial role in translating this knowledge into tangible benefits for human health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PXD000239 Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]
- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Development of CTX-0294885: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b612119#the-discovery-and-development-of-ctx-0294885]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com